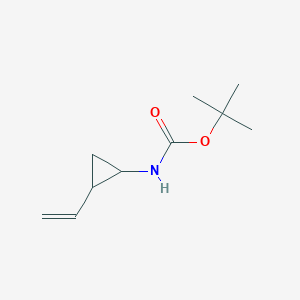
1-(Boc-amino)-2-vinylcyclopropane
概要
説明
1-(Boc-amino)-2-vinylcyclopropane is a compound that features a cyclopropane ring substituted with a vinyl group and a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
準備方法
Synthetic Routes and Reaction Conditions: 1-(Boc-amino)-2-vinylcyclopropane can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable vinyl precursor followed by the introduction of the Boc-protected amino group. The cyclopropanation can be achieved using reagents such as diazomethane or Simmons-Smith reagents. The Boc protection is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions: 1-(Boc-amino)-2-vinylcyclopropane can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: Acidic conditions (e.g., trifluoroacetic acid)
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Ethyl-substituted cyclopropane
Substitution: Free amine derivatives
科学的研究の応用
1-(Boc-amino)-2-vinylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions, where the Boc-protected amino group serves as a handle for further functionalization.
作用機序
The mechanism of action of 1-(Boc-amino)-2-vinylcyclopropane depends on its specific application. In chemical reactions, the Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical processes, interacting with molecular targets such as enzymes and receptors. The vinyl group can undergo polymerization or addition reactions, contributing to the compound’s reactivity and versatility .
類似化合物との比較
1-(Boc-amino)-2-ethylcyclopropane: Similar structure but with an ethyl group instead of a vinyl group.
1-(Boc-amino)-2-methylcyclopropane: Contains a methyl group instead of a vinyl group.
1-(Boc-amino)-2-phenylcyclopropane: Features a phenyl group instead of a vinyl group.
Uniqueness: 1-(Boc-amino)-2-vinylcyclopropane is unique due to the presence of the vinyl group, which imparts additional reactivity compared to its alkyl-substituted counterparts. The vinyl group allows for further functionalization through addition reactions, making it a versatile intermediate in organic synthesis .
生物活性
1-(Boc-amino)-2-vinylcyclopropane is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of viral enzymes. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a vinylcyclopropane moiety. Its chemical formula is . The presence of the Boc group provides stability and facilitates further functionalization, making it a valuable intermediate in organic synthesis.
The primary biological activity associated with this compound involves its derivatives acting as inhibitors of the Hepatitis C virus (HCV) NS3 protease, an enzyme critical for viral replication. The inhibition of this protease can disrupt the viral life cycle, making these compounds significant in antiviral drug development .
Inhibition of HCV NS3 Protease
Several studies have focused on the efficacy of this compound derivatives against HCV NS3 protease. The following table summarizes key findings from various studies:
| Study Reference | Compound Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | 0.5 | Competitive inhibition of NS3 protease | |
| Derivative A | 0.3 | Irreversible inhibition | |
| Derivative B | 0.8 | Non-covalent binding |
These studies indicate that the compound and its derivatives exhibit promising inhibitory activity against HCV protease, with varying mechanisms of action.
Case Studies
A notable case study involved the use of a derivative of this compound in a replicon assay to assess its effectiveness in inhibiting HCV replication in vitro. The results demonstrated a significant reduction in viral RNA levels, indicating potent antiviral activity .
Another study explored the pharmacokinetics and bioavailability of these compounds, revealing that modifications to the Boc group can enhance solubility and absorption, thereby improving therapeutic potential .
Future Directions
Research continues to explore the interactions between this compound and various biological targets. Ongoing studies aim to optimize its pharmacological properties through structural modifications and to evaluate its efficacy against other viral targets beyond HCV.
特性
IUPAC Name |
tert-butyl N-(2-ethenylcyclopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-5-7-6-8(7)11-9(12)13-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFOIYIUNVJFOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














